molecular formula C9H8FNO2 B14086469 6-fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

6-fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B14086469
M. Wt: 181.16 g/mol
InChI Key: PPWOBCVKLIHIIN-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is a chemical compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 6th position and a hydroxyl group at the 7th position, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the hydroxyl group contributes to its reactivity and potential for hydrogen bonding .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

6-fluoro-7-hydroxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8FNO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13)

InChI Key

PPWOBCVKLIHIIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)F)O

Origin of Product

United States

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